N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a tert-butylbenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the tert-butylbenzyl group: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of the dioxidotetrahydrothiophenyl group: This may involve the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling of the methylphenoxyacetamide moiety: This step could involve the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride, which is then reacted with the amine derivative of the previously synthesized groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)acetamide
- N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide
Uniqueness
The uniqueness of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H31NO4S |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H31NO4S/c1-18-5-11-22(12-6-18)29-16-23(26)25(21-13-14-30(27,28)17-21)15-19-7-9-20(10-8-19)24(2,3)4/h5-12,21H,13-17H2,1-4H3 |
InChI Key |
SPSVKPQPODPZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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